
Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl ester group at the 2-position, a chlorine atom at the 4-position, and two methyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate typically involves the chlorination of 5,6-dimethylpyridine-2-carboxylic acid followed by esterification. One common method is as follows:
Chlorination: 5,6-dimethylpyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 4-position.
Esterification: The resulting 4-chloro-5,6-dimethylpyridine-2-carboxylic acid chloride is then reacted with methanol in the presence of a base, such as pyridine, to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The methyl groups at the 5 and 6 positions can be oxidized to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied for ester hydrolysis.
Major Products:
- Substituted derivatives with various functional groups.
- Alcohols or ketones from oxidation reactions.
- Carboxylic acids from ester hydrolysis.
Scientific Research Applications
Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, such as antimicrobial or anticancer properties.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Chemical Biology: Researchers use it to study the interactions of small molecules with biological targets, aiding in the discovery of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom and ester group can participate in binding interactions, while the pyridine ring provides a scaffold for molecular recognition. The exact pathways and molecular targets involved vary based on the specific biological context.
Comparison with Similar Compounds
Methyl 4-chloropyridine-2-carboxylate: Lacks the methyl groups at the 5 and 6 positions.
Methyl 5,6-dimethylpyridine-2-carboxylate: Lacks the chlorine atom at the 4-position.
4-Chloro-5,6-dimethylpyridine-2-carboxylic acid: The carboxylic acid analog of the ester compound.
Uniqueness: Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chlorine and ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews the biological activities associated with this compound, including its antimicrobial and anticancer properties, and discusses relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a chlorine atom at the 4-position and methyl groups at the 5 and 6 positions. The ester functional group at the 2-position contributes to its reactivity and potential biological activity. This unique combination of functional groups allows for diverse chemical modifications, enhancing its utility in various applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Candida albicans
A comparative study demonstrated that compounds with similar structures exhibited varying degrees of antimicrobial efficacy, suggesting that the presence of specific functional groups significantly influences their activity. For instance, compounds with longer alkyl chains showed enhanced antibacterial properties due to increased hydrophobic interactions with microbial membranes .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that this compound can inhibit the growth of cancer cell lines such as melanoma (A375) and breast adenocarcinoma (MCF-7). The following findings summarize its anticancer effects:
- Cell Viability Assays : In MTT assays, concentrations as low as 100 µM were effective in reducing cell viability in melanoma cells, indicating significant cytotoxicity.
- Clonogenic Assay : The compound inhibited colony formation in A375 cells at concentrations of 50 and 100 µM, demonstrating its potential to prevent tumor cell proliferation.
- Apoptosis Induction : The compound was shown to induce apoptosis in cancer cells, as evidenced by increased DNA fragmentation observed in comet assays .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific biological targets such as enzymes or receptors. The chlorine atom and ester group may facilitate binding interactions that modulate enzyme activity or receptor signaling pathways .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals that this compound possesses unique properties due to its specific functional groups:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-chloropyridine-2-carboxylate | Lacks methyl groups at positions 5 and 6 | Lower antimicrobial activity |
Methyl 5,6-dimethylpyridine-2-carboxylate | Lacks chlorine atom | Reduced anticancer efficacy |
4-Chloro-5,6-dimethylpyridine-2-carboxylic acid | Carboxylic acid instead of ester | Varying biological activities |
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Study : A study involving A375 melanoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability (IC50 = 80.79 µM) compared to control groups .
- Antimicrobial Efficacy : In a study assessing various pyridine derivatives' antimicrobial activities, this compound exhibited notable effectiveness against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-6(2)11-8(4-7(5)10)9(12)13-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEDUNCUGPAYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1Cl)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.